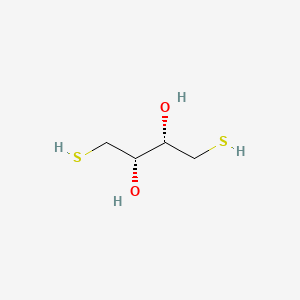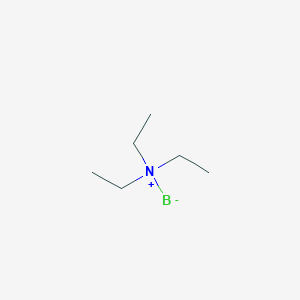
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is a complex polymeric compound. Polymers of this nature are typically used in various industrial applications due to their unique chemical and physical properties. These polymers are often synthesized to achieve specific characteristics such as enhanced durability, flexibility, or resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction between hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexahydro-1,3-isobenzof. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The polymerization process is monitored to ensure consistent quality and performance of the final product. Post-polymerization, the polymer may undergo additional processing such as extrusion, molding, or coating, depending on its intended application.
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can modify the polymer’s functional groups.
Substitution: Certain functional groups within the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
科学的研究の応用
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer may interact with biological membranes to facilitate the controlled release of therapeutic agents. The molecular targets and pathways involved can vary widely, but typically involve interactions with cellular components and biochemical pathways.
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its excellent mechanical properties and resistance to chemicals.
Polycarbonate (PC): Noted for its high impact resistance and optical clarity.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced flexibility, thermal stability, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively.
特性
CAS番号 |
129811-22-9 |
|---|---|
分子式 |
C28H50O10 |
分子量 |
546.7 g/mol |
IUPAC名 |
7a-(2-ethylhexyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C16H26O3.C6H10O4.C6H14O3/c1-3-5-8-12(4-2)11-16-10-7-6-9-13(16)14(17)19-15(16)18;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h12-13H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChIキー |
VNWRMAFYWGHXIL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
同義語 |
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzofurandione, 2-ethylhexanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)



![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)
